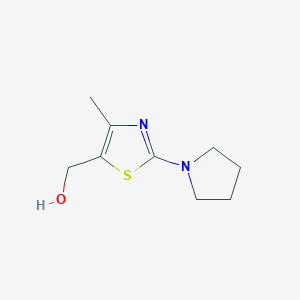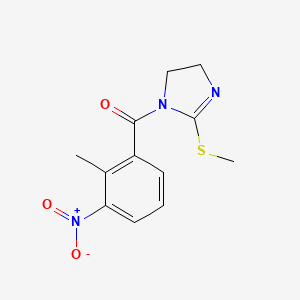![molecular formula C13H12N4O3S B2469420 N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339021-37-3](/img/structure/B2469420.png)
N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) was achieved in seven steps with a 21% overall yield starting from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole .Molecular Structure Analysis
The molecular structure of thiazoles, which “this compound” is a part of, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles, which “this compound” is a part of, include being slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
Radiolabeling for PET Studies
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a specific inhibitor of glycogen synthase kinase-3beta (GSK-3beta), was radiolabeled with carbon-11 for cerebral positron emission tomography (PET) studies. The synthesis method and ex vivo evaluation of its distribution in rat brain regions revealed low levels of radioactivity, suggesting poor brain penetration and inapplicability for cerebral PET studies of GSK-3beta (Vasdev et al., 2005).
Effect of Substituents on Thiazole Moiety
The impact of substituents on the thiazole ring in ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid was investigated. This study provided insights into the pharmacological potential of these compounds, particularly regarding the formation of new tricyclic systems with promising pharmacological properties (Billi et al., 2000).
Antifungal Activity
Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds indicated significant antifungal activity against Aspergillus terreus and Aspergillus niger. This study highlights the potential of these derivatives as effective antifungal agents (Jafar et al., 2017).
Antibacterial and Antifungal Properties
New imidazo[2,1-b]thiazoles exhibited antibacterial and antifungal activities against various bacterial strains and yeasts. Particularly, certain synthesized 5-nitroimidazo[2,1-b]thiazoles showed potent antimicrobial activities, underscoring their potential as anti-infectious agents (Juspin et al., 2010).
Cytotoxic Activity
A series of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. Certain compounds showed promising inhibition rates and selectivity, suggesting potential as inhibitors in cancer treatment (Ding et al., 2012).
Molecular Structure Analysis
Studies on the molecular and supramolecular structures of various compounds derived from N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine provided insights into their electronic polarization and potential pharmacological applications (Cobo et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit the growth of pancreatic cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A deuterium-labeled version of a similar compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
It has been suggested that similar compounds may have antihyperalgesic effects and may modulate proinflammatory cytokines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .
Zukünftige Richtungen
The future directions for “N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include more in-depth studies on their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-10-4-2-9(3-5-10)8-14-11-12(17(18)19)16-6-7-21-13(16)15-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYAPPYUXJKGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)


![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)



